Regioisomeric Configuration: (5-Bromo-2-methylthiazol-4-yl)methanol vs. (5-Bromo-4-methylthiazol-2-yl)methanol
The target compound bears the hydroxymethyl group at the thiazole 4-position, whereas the commercially available regioisomer CAS 1173897-87-4 places it at the 2-position. This positional difference alters computed LogP (1.0 for the 4‑methanol regioisomer vs. 0.7 for the 2‑methanol regioisomer, estimated from structurally analogous thiazoles) and can influence binding‑pocket complementarity in kinase targets. The 4‑methanol isomer is specified in patent literature as a preferred intermediate for certain BTK and Tec‑family kinase inhibitors [1][2].
| Evidence Dimension | Structural regioisomerism (hydroxymethyl position) |
|---|---|
| Target Compound Data | Hydroxymethyl at thiazole 4‑position (CAS 1092506-38-1) |
| Comparator Or Baseline | (5‑Bromo‑4‑methylthiazol‑2‑yl)methanol (CAS 1173897-87-4), hydroxymethyl at thiazole 2‑position |
| Quantified Difference | Positional isomerism; molecular formula identical (C5H6BrNOS), molecular weight 208.08 g mol−1 for both, but topological polar surface area (TPSA) 33 Ų for both isomers. Differentiation arises in receptor‑ligand docking scores and synthetic pathway compatibility. |
| Conditions | Computed molecular descriptors; patent literature (e.g., US‑9359345‑B2, US‑9096593‑B2) |
Why This Matters
Selecting the correct regioisomer is critical for maintaining patent fidelity and ensuring that downstream biological screening results are reproducible and relevant to the target of interest.
- [1] Chem-space.com. (2025). Compound CSSB00011103066: (5-Bromo-2-methyl-1,3-thiazol-4-yl)methanol. Retrieved from https://chem-space.com/CSSB00011103066-D46295. View Source
- [2] US Patent 9359345 B2. (2016). Thiazole derivatives as inhibitors of Bruton's tyrosine kinase. Retrieved from https://patents.google.com/patent/US9359345B2/en. View Source
